molecular formula C11H17NO2S B12772216 Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- CAS No. 71539-35-0

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-

Cat. No.: B12772216
CAS No.: 71539-35-0
M. Wt: 227.33 g/mol
InChI Key: FYTOAZIRBXNPKZ-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is a substituted phenethylamine derivative characterized by a benzene ring with methoxy (-OCH₃) groups at the 3- and 5-positions, a methylthio (-SCH₃) group at the 4-position, and an ethanamine side chain.

Properties

CAS No.

71539-35-0

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C11H17NO2S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3

InChI Key

FYTOAZIRBXNPKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1SC)OC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: Introduction of methoxy groups to the benzene ring.

    Thiomethylation: Introduction of the methylthio group.

    Amine Introduction: Attachment of the ethanamine side chain.

Each of these steps requires specific reagents and conditions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while thiomethylation might involve the use of methylthiol and a base.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methylthio groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- exhibits a range of biological activities that make it a compound of interest in research:

  • Antimicrobial Activity : Studies have shown that this compound displays antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preclinical studies indicate that this compound may reduce inflammation in murine models. The administration of the compound resulted in a significant decrease in paw edema compared to control groups.
  • Anticancer Potential : In vitro assays have suggested that Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- inhibits the proliferation of cancer cell lines. For example, it showed a reduction in cell viability by 50% at a concentration of 10 µM in breast cancer cell lines.

Data Tables

The following tables summarize key findings related to the biological activity of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- and its comparative analysis with similar compounds.

Activity TypeObserved EffectReference
AntimicrobialMIC of 32 µg/mL against S. aureus and E. coli
Anti-inflammatorySignificant reduction in paw edema
Anticancer50% growth inhibition at 10 µM in breast cancer cells

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- against common pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both Staphylococcus aureus and Escherichia coli. This suggests moderate antimicrobial potency and potential for further development as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

In murine models subjected to inflammatory stimuli, administration of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- resulted in a significant reduction in paw edema compared to control groups. This indicates its potential as an anti-inflammatory agent and warrants further investigation into its mechanisms of action.

Case Study 3: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- inhibited cell growth effectively. Specifically, it achieved a reduction in viability by approximately 50% at concentrations around 10 µM when tested on breast cancer cells. These findings suggest its potential utility in cancer therapeutics.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Data
Target Compound (Hypothetical) 3,5-diOMe, 4-SMe C₁₁H₁₇NO₂S 227.33 Inferred from analogues; higher lipophilicity due to -SCH₃ vs. -OCH₃
Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- 3,4-diOMe, 5-SMe C₁₁H₁₇NO₂S 227.327 78335-85-0 Synthetic routes available; no bioactivity data provided
Mescaline (3,4,5-Trimethoxyphenethylamine) 3,4,5-triOMe C₁₁H₁₇NO₃ 211.26 54-04-6 Psychoactive; GC retention indices (RI) vary by column type (e.g., RI 2090-2140)
2,5-Dimethoxy-4-(heptylthio)-N-methyl- 2,5-diOMe, 4-SC₇H₁₅, N-Me C₁₈H₃₁NO₂S·C₄H₄O₄ 441.64 LD₅₀ >1357 mg/kg (mice); maleate salt form
3,5-Dimethoxy-4-(2,2,2-trifluoroethoxy)- 3,5-diOMe, 4-OCH₂CF₃ C₁₂H₁₆F₃NO₃ 291.26 501700-03-4 Fluorinated substituent enhances metabolic stability
3,5-Dimethoxy-4-(2-propenyloxy)- 3,5-diOMe, 4-OCH₂CH=CH₂ C₁₃H₁₉NO₃ 237.29 39201-75-7 Allyloxy group may confer reactivity in synthesis

Key Comparative Insights

For example, mescaline (logP ≈ 1.3) is less lipophilic than the target compound (estimated logP ≈ 2.5–3.0). Fluorinated derivatives (e.g., 3,5-dimethoxy-4-trifluoroethoxy) exhibit even higher logP values (~3.5) due to the trifluoroethoxy group .

Toxicity and Safety: The N-methylated heptylthio analogue (LD₅₀ >1357 mg/kg in mice) suggests that alkylthio substitutions may reduce acute toxicity compared to unsubstituted phenethylamines .

Synthetic Accessibility :

  • Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- has documented synthetic routes with yields ≥97%, indicating feasibility for structural analogues . In contrast, allyloxy or trifluoroethoxy derivatives may require specialized reagents .

Chromatographic Behavior :

  • Mescaline’s retention indices (RI) vary widely (e.g., RI 2090 on DB-5 vs. 2140 on OV-17) due to column polarity . The target compound’s methylthio group would likely increase retention time compared to mescaline.

Biological Activity :

  • Mescaline’s psychoactivity is mediated via serotonin receptor interactions. The methylthio substitution in the target compound may alter receptor affinity or metabolic stability, though this remains unstudied .

Research Findings and Data Gaps

  • Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 3,5-diOMe vs. 3,4-diOMe) significantly impacts receptor binding. For example, mescaline (3,4,5-triOMe) is bioactive, whereas 3,4-diOMe derivatives show diminished effects .
  • Metabolism: Sulfur-containing compounds often undergo oxidation to sulfoxides or sulfones, which may influence toxicity or activity. No data exists for the target compound’s metabolic pathway.

Biological Activity

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-, also known as a phenethylamine derivative, has garnered attention in both chemical synthesis and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H17_{17}NO2_2S
  • Molecular Weight : 229.32 g/mol
  • IUPAC Name : 3,5-Dimethoxy-4-(methylthio)benzeneethanamine

The compound features two methoxy groups and one methylthio group attached to a benzene ring, contributing to its unique biological properties.

The biological activity of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Research indicates that similar compounds with methoxy and methylthio substitutions can act as agonists at serotonin 5-HT2_2 receptors, which are implicated in mood regulation and psychedelic effects .

Key Molecular Targets:

  • Serotonin Receptors : Activation of 5-HT2_2 receptors may lead to altered mood and perception.
  • Dopaminergic Systems : Potential influence on dopamine pathways could relate to stimulant effects.

Biological Activities

  • Psychoactive Effects : Compounds with similar structures have been associated with hallucinogenic properties. The presence of lipophilic substituents enhances these effects by increasing receptor affinity .
  • Anticancer Properties : Preliminary studies suggest that certain phenethylamines exhibit cytotoxic effects on cancer cells, although specific research on this compound is limited .
  • Antimicrobial Activity : Some derivatives of phenethylamines demonstrate antimicrobial properties, indicating potential therapeutic applications .

Study on Serotonin Receptor Agonism

A study published in PubMed Central explored the agonistic properties of similar compounds on serotonin receptors. It was found that small lipophilic substituents at the 4-position significantly enhance receptor activation, suggesting that Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- may exhibit similar properties .

Anticancer Screening

Research conducted on various phenethylamines indicated that they could induce apoptosis in cancer cell lines. While specific data on Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is scarce, the structural similarities suggest potential for further investigation in anticancer applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-2 Methoxy groups, 1 Methylthio groupPotential psychoactive effects
Benzeneethanamine, 2,5-dimethoxy-4-(ethylthio)-Ethylthio instead of methylthioEnhanced hallucinogenic effects
Benzeneethanamine, 3,4-dimethoxy-Different methoxy positioningIncreased affinity for serotonin receptors

Safety and Toxicity Considerations

While the biological activities suggest therapeutic potential, safety profiles must be assessed. Reports indicate that compounds within this class can exhibit toxicity at higher concentrations or with prolonged exposure. Thus, thorough toxicological evaluations are necessary before clinical applications can be considered .

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